4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde
Overview
Description
4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde is a heterocyclic compound that features a thiazole ring and a piperazine ring. The thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, they may influence the synthesis of neurotransmitters such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system .
Pharmacokinetics
Thiazole derivatives are known to exhibit a variety of pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Given the broad range of biological activities exhibited by thiazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
It is known that the efficacy and stability of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the piperazine ring. One common method involves the reaction of 2-methyl-4-chloromethylthiazole with piperazine-1-carbaldehyde under basic conditions . The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylic acid.
Reduction: 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-thiazol-4-yl)aniline: Another thiazole derivative with similar biological activities.
1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole: Known for its anticonvulsant properties.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-methylthiazole: Evaluated for its antimicrobial activity.
Uniqueness
4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde is unique due to the presence of both a thiazole and a piperazine ring, which confer distinct chemical and biological properties. The combination of these two rings enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-9-11-10(7-15-9)6-12-2-4-13(8-14)5-3-12/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNIMXMETVCVBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.